2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(2-phenylthiazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated various approaches to synthesize isoindole-dione derivatives and their analogs, emphasizing the versatility of these compounds in chemical synthesis:
- A novel method for synthesizing 2H-isoindole-4,7-diones through the reaction of α-amino acids with carbonyl compounds to generate azomethine ylides, which are captured by quinones, has been described. This method highlights the structural complexity and potential utility of isoindole-diones in synthetic chemistry (Schubert-Zsilavecz et al., 1991).
- The characterization of structurally related compounds by 1D, COSY, and HSQC 2D NMR spectroscopy has provided insights into the molecular configurations of these complex molecules, contributing to our understanding of their chemical properties and potential applications (Dioukhane et al., 2021).
Potential Applications
These compounds have shown a variety of potential applications, from inhibitory effects on enzymes to photophysical properties:
- Novel isoindolylthiazole derivatives have been synthesized and evaluated for their inhibitory characteristics against human carbonic anhydrase isoenzymes, demonstrating excellent inhibitory effects. This suggests potential applications in designing inhibitors for enzymes of clinical significance (Kocyigit et al., 2016).
- The synthesis of a phthalimide derivative containing an isoindole moiety and its solvatochromic behavior analysis indicates potential applications in the field of molecular electronics and photonics, highlighting the importance of these compounds in developing new materials with unique optical properties (Akshaya et al., 2016).
Properties
IUPAC Name |
2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19-15-8-4-5-9-16(15)20(26)24(19)14-10-23(11-14)21(27)17-12-28-18(22-17)13-6-2-1-3-7-13/h1-7,12,14-16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJGOIYZHXTWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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